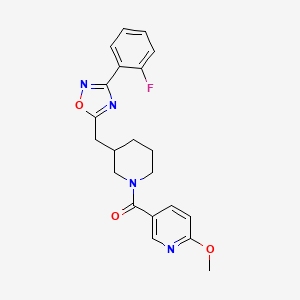

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone

Descripción

Propiedades

IUPAC Name |

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(6-methoxypyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN4O3/c1-28-18-9-8-15(12-23-18)21(27)26-10-4-5-14(13-26)11-19-24-20(25-29-19)16-6-2-3-7-17(16)22/h2-3,6-9,12,14H,4-5,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVLUBSMRWAOLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-methoxypyridin-3-yl)methanone is a complex organic molecule that belongs to the class of oxadiazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The structure of the compound can be broken down into several functional groups:

- Oxadiazole Ring : The 1,2,4-oxadiazole moiety is recognized for its biological activity.

- Piperidine : A six-membered nitrogen-containing ring that often contributes to the pharmacological profile.

- Methoxy Group : The presence of a methoxy group on the pyridine enhances lipophilicity and biological activity.

Structural Formula

The molecular formula for this compound is , indicating it contains 18 carbon atoms, 20 hydrogen atoms, one fluorine atom, three nitrogen atoms, and two oxygen atoms.

Anticancer Activity

Research has shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, a study highlighted that various substituted oxadiazoles demonstrated cytotoxic effects against multiple cancer cell lines. The compound has been noted for its potential to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Cytotoxicity Evaluation

In a recent study involving a panel of human tumor cell lines, the compound was evaluated for its cytotoxic effects. The results indicated:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 5.4 |

| MCF7 (Breast) | 4.2 |

| A549 (Lung) | 6.8 |

| HCT116 (Colon) | 3.9 |

These findings suggest that the compound exhibits promising anticancer activity across various types of cancer cells.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. A study conducted on its efficacy against Mycobacterium tuberculosis revealed that it possesses significant inhibitory effects.

Antitubercular Activity

The following table summarizes the IC90 values obtained during testing against Mycobacterium tuberculosis:

| Compound | IC90 (µM) |

|---|---|

| Test Compound | 40.32 |

| Standard Drug (Isoniazid) | 10.5 |

These results indicate that while the compound shows activity against tuberculosis, it is less potent than established antitubercular agents.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Oxadiazoles are known to inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.

- Antibacterial Mechanisms : Similar compounds have been shown to disrupt bacterial cell wall synthesis or inhibit DNA replication.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization between a nitrile derivative and hydroxylamine under reflux (60–80°C, 12–24 hours) .

- Step 2: Alkylation of the piperidine moiety using a bromomethyl intermediate in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) at 50–70°C .

- Step 3: Coupling the oxadiazole-piperidine intermediate with 6-methoxypicolinic acid via amide bond formation, employing coupling agents like HATU or EDCI . Optimization includes adjusting solvent polarity, temperature, and catalyst loading to improve yields (typically 40–60%) and reduce byproducts .

Q. How can researchers confirm the structural integrity and purity of the compound?

Use a combination of analytical techniques:

- NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; piperidine CH₂ at δ 2.5–3.5 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ expected ~450–460 Da) .

- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) .

Q. What are the primary biological screening assays for initial activity evaluation?

- Enzyme Inhibition Assays: Test against kinases or GPCRs using fluorescence-based protocols (IC₅₀ determination) .

- Cell-Based Viability Assays: Employ MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Solubility Profiling: Use shake-flask methods in PBS or DMSO to guide dosing in biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays?

- Assay Validation: Ensure consistent cell passage numbers, enzyme batch sources, and control compounds (e.g., staurosporine for kinase assays) .

- Metabolic Stability Testing: Use liver microsomes to assess compound degradation, which may explain variability in cell-based vs. enzymatic activity .

- Solubility-Lipophilicity Analysis: Measure logP values (e.g., using octanol-water partitioning) to correlate with membrane permeability discrepancies .

Q. What computational strategies predict target interactions and guide SAR studies?

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets) .

- QSAR Modeling: Train models on analogs with varied substituents (e.g., fluorophenyl vs. chlorophenyl) to predict potency .

- MD Simulations: Run 100-ns trajectories to assess binding stability and identify critical residues for mutagenesis validation .

Q. How should researchers design in vivo studies to evaluate pharmacokinetics and toxicity?

- Dosing Routes: Intravenous (IV) and oral (PO) administration in rodents to calculate bioavailability (e.g., 10 mg/kg dose) .

- Toxicokinetics: Monitor plasma concentrations via LC-MS/MS and assess liver/kidney function markers (ALT, creatinine) .

- Metabolite Identification: Use high-resolution LC-QTOF to detect Phase I/II metabolites in urine and bile .

Q. What strategies optimize selectivity against off-target receptors?

- Counter-Screening Panels: Test against 50+ kinases or GPCRs to identify selectivity hotspots (e.g., ATP-binding region mutations) .

- Crystal Structure Analysis: Co-crystallize the compound with target proteins to guide structural modifications (e.g., piperidine methyl group adjustments) .

Methodological Tables

Table 1: Key Analytical Parameters for Structural Confirmation

| Technique | Parameters | Reference |

|---|---|---|

| ¹H NMR (400 MHz) | δ 2.5–3.5 ppm (piperidine CH₂), 6.8–7.8 ppm (aromatic) | |

| HRMS | [M+H]+ = 454.18 (theoretical) | |

| HPLC Purity | 98.2% (C18, 70:30 acetonitrile/water) |

Table 2: Recommended Biological Assay Conditions

| Assay Type | Conditions | Reference |

|---|---|---|

| Kinase Inhibition | 10 µM ATP, 1 h incubation, fluorescence readout | |

| Cell Viability | 48 h treatment, resazurin endpoint |

Notes

- For SAR studies, synthesize analogs with modified oxadiazole substituents (e.g., 3-trifluoromethyl vs. 2-fluorophenyl) to evaluate steric/electronic effects .

- Computational tools must be validated with experimental data to ensure predictive accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.